molecular formula C18H21NO3 B12879677 5-Hexyl-2-styryloxazole-4-carboxylic acid

5-Hexyl-2-styryloxazole-4-carboxylic acid

Cat. No.: B12879677
M. Wt: 299.4 g/mol
InChI Key: ATJRAWNXKRUQTP-OUKQBFOZSA-N
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Description

5-Hexyl-2-styryloxazole-4-carboxylic acid is a trisubstituted oxazole derivative offered for research and development purposes. This compound belongs to a class of heterocycles recognized as privileged scaffolds in medicinal chemistry due to their prevalence in biologically active molecules and natural products . The structure incorporates a hexyl chain at the 5-position and a styryl group at the 2-position, which may influence its lipophilicity and potential for π-π stacking interactions with biological targets. The carboxylic acid moiety provides a versatile handle for further synthetic modification, such as amide coupling, to create more complex molecules or probe structure-activity relationships (SAR) . Oxazole cores, particularly 2,4,5-trisubstituted variants, are investigated as key structural elements in the development of new antimicrobial and antitumor agents . Researchers utilize such compounds as intermediates in the synthesis of more complex chemical libraries or as reference standards in bioactivity screening. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

5-hexyl-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C18H21NO3/c1-2-3-4-8-11-15-17(18(20)21)19-16(22-15)13-12-14-9-6-5-7-10-14/h5-7,9-10,12-13H,2-4,8,11H2,1H3,(H,20,21)/b13-12+

InChI Key

ATJRAWNXKRUQTP-OUKQBFOZSA-N

Isomeric SMILES

CCCCCCC1=C(N=C(O1)/C=C/C2=CC=CC=C2)C(=O)O

Canonical SMILES

CCCCCCC1=C(N=C(O1)C=CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Chemical Reactivity and Advanced Transformations of 5 Hexyl 2 Styryloxazole 4 Carboxylic Acid

Reactivity of the Oxazole (B20620) Heterocyclic Ring System

The oxazole ring is an aromatic heterocycle containing both a furan-type oxygen atom and a pyridine-type nitrogen atom. This structure results in a complex reactivity profile, characterized by a degree of aromaticity but also susceptibility to reactions typical of dienes and imino ethers. clockss.org The electron distribution within the ring makes it generally electron-deficient, which significantly influences its interactions with both electrophiles and nucleophiles.

Electrophilic and Nucleophilic Reactivity of the Oxazole Nucleus

The oxazole nucleus is inherently electron-deficient, making electrophilic aromatic substitution more challenging than in electron-rich heterocycles like pyrrole or furan. firsthope.co.in Electrophilic attack, when it occurs, generally requires the presence of activating, electron-donating groups on the ring. tandfonline.comsemanticscholar.org The typical order of reactivity for electrophilic substitution on an oxazole ring is C4 > C5 > C2. pharmaguideline.com In the case of 5-Hexyl-2-styryloxazole-4-carboxylic acid, the C5 position is occupied by an electron-donating hexyl group, while the C4 position holds an electron-withdrawing carboxylic acid group. This substitution pattern deactivates the C4 position, making the C5 position the most likely, albeit still challenging, site for electrophilic attack.

Nucleophilic substitution reactions are generally rare for the oxazole ring unless a suitable leaving group is present. tandfonline.comsemanticscholar.org The most electron-deficient carbon, and therefore the most susceptible to nucleophilic attack, is the C2 position. pharmaguideline.comcutm.ac.in The presence of electron-withdrawing groups can facilitate such attacks. pharmaguideline.com While direct nucleophilic substitution is uncommon, deprotonation, a related process, occurs most readily at the C2 position due to its higher acidity compared to other ring protons (C2 > C5 > C4). semanticscholar.orgwikipedia.org This deprotonation can lead to the formation of a 2-lithiooxazole, which exists in equilibrium with a ring-opened isonitrile intermediate. wikipedia.orgacs.org This intermediate can then be trapped by various electrophiles, allowing for functionalization at the C2 position. firsthope.co.inwikipedia.org

Table 1: General Reactivity of the Oxazole Ring Positions

Position Susceptibility to Electrophilic Attack Susceptibility to Nucleophilic Attack/Deprotonation
C2 Lowest Highest
C4 Highest (unsubstituted) Low
C5 Medium Low

Ring Opening and Rearrangement Pathways (e.g., Isomerization with Azirines)

The oxazole ring can undergo cleavage and rearrangement under various conditions. Strong acidic or basic conditions, particularly at elevated temperatures, can lead to hydrolytic ring opening. firsthope.co.in Photochemical reactions, such as photolysis, can also induce ring cleavage and transformation. tandfonline.comresearchgate.net

A significant rearrangement pathway for oxazoles, particularly those with functionality at the C4 position, involves isomerization through azirine intermediates. Research has shown that oxazole-4-carboxylates can be synthesized from isoxazoles via a process that proceeds through a transient 2H-azirine. acs.orgresearchgate.net Under non-catalytic thermolysis, these isolated azirine intermediates can isomerize into oxazoles. researchgate.net This pathway involves the formation of a nitrile ylide from the ring-opening of the azirine, which then undergoes cyclization to form the oxazole ring. researchgate.net Another notable thermal rearrangement is the Cornforth rearrangement, where the acyl group at C4 and the substituent at C5 of an oxazole exchange positions. wikipedia.org

Protonation Effects on Oxazole Reactivity

Oxazoles are weakly basic compounds, with a pKa of 0.8 for the conjugate acid. wikipedia.org Protonation occurs at the pyridine-like nitrogen atom at the N3 position. tandfonline.compharmaguideline.com This protonation has a significant impact on the electronic structure and reactivity of the ring. The formation of an oxazolium salt destabilizes the aromatic system, which can alter its susceptibility to subsequent reactions. firsthope.co.in Quantum chemical calculations have indicated that protonation of the oxazole nitrogen preferentially weakens the O1-C2 bond, influencing the probability and pathway of ring-opening reactions, particularly under photochemical conditions. researchgate.net

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety at the C4 position of this compound is a versatile functional group that serves as a key site for a variety of chemical modifications. These reactions typically proceed via nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile. libretexts.orgkhanacademy.org

Esterification and Transesterification Reactions

One of the most fundamental reactions of carboxylic acids is esterification. The Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), to form an ester and water. masterorganicchemistry.com This is a reversible equilibrium-driven process, and it is common to use the alcohol as the solvent to drive the reaction toward the product. masterorganicchemistry.com This reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com

Transesterification, the conversion of one ester to another by reaction with an alcohol, is also a relevant transformation for ester derivatives of the parent compound.

Formation of Amides and Other Carboxylic Acid Derivatives

The carboxylic acid group can be converted into a wide range of other derivatives, with amides being among the most significant. The direct reaction of a carboxylic acid with an amine to form an amide is generally difficult because the basic amine tends to deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate salt. khanacademy.orgjackwestin.com

To overcome this, the carboxylic acid must first be activated. This is commonly achieved using coupling reagents. bath.ac.uk

Table 2: Common Reagents for Amide Formation from Carboxylic Acids

Reagent Class Examples Mechanism
Carbodiimides Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) Forms a highly reactive O-acylisourea intermediate. khanacademy.org
Phosphonium (B103445) Salts BOP, PyBOP Activates the carboxyl group for nucleophilic attack by the amine. nih.gov
Uronium Salts HATU, HBTU Similar to phosphonium salts, forms an activated ester intermediate. chigroup.site
Acid Halide Formation Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) Converts the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine. khanacademy.orgjackwestin.com

In addition to amides, other derivatives such as acid anhydrides can be synthesized, typically by reacting the carboxylic acid with an acid chloride in the presence of a base. jackwestin.com These transformations significantly expand the synthetic utility of this compound, allowing for its incorporation into more complex molecules and materials.

Reactivity of the Hexyl Aliphatic Chain

Cleavage and Elongation of Alkyl Substituents

The chemical reactivity of the oxazole core is a subject of considerable study, with a variety of transformations documented that functionalize the heterocyclic ring itself. However, research specifically detailing the cleavage or elongation of unactivated alkyl substituents, such as the hexyl group at the 5-position of this compound, is not extensively covered in the current scientific literature. The reactivity of such alkyl chains is generally limited due to the strength of the carbon-carbon and carbon-hydrogen bonds.

While direct C-H functionalization has emerged as a powerful tool for modifying heterocycles, these methods are most commonly applied to the aromatic C-H bonds of the oxazole ring or to activated positions, such as α to the ring. rsc.org For instance, the deprotonation and subsequent alkylation of methyl groups at the 2-position of 4,5-diaryloxazoles have been demonstrated as a method for chain extension. nih.gov This reactivity is facilitated by the increased acidity of the protons on the carbon adjacent to the oxazole ring. However, applying such strategies to the terminal methyl group or internal methylene groups of a hexyl chain at the 5-position is significantly more challenging and not a commonly reported transformation.

Literature on the reactivity of alkyl-substituted oxazoles typically focuses on reactions involving the oxazole ring or functional groups directly attached to it. For example, methods for the synthesis of 2-alkyl-5-ethynyl oxazoles and other functionalized oxazoles have been developed, but these involve building the molecule with the desired substituents in place rather than modifying an existing alkyl chain. chemrxiv.org

Similarly, while C-C bond cleavage is a known reaction in organic chemistry, its application to the selective cleavage of an unactivated alkyl chain from a stable aromatic heterocycle like oxazole is not a standard synthetic procedure. Research into the C-C bond cleavage of related heterocyclic systems, such as 2-substituted oxazolidines, has been explored for the generation of alkyl radicals, but this involves a non-aromatic, saturated ring system and is not directly comparable to the cleavage of a substituent from an aromatic oxazole. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Hexyl 2 Styryloxazole 4 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides detailed information about the chemical environment of individual nuclei, primarily hydrogen (¹H) and carbon (¹³C). Through the analysis of chemical shifts, signal multiplicities, and correlation experiments, a complete structural map of 5-Hexyl-2-styryloxazole-4-carboxylic acid can be constructed.

One-dimensional NMR spectra offer the initial and fundamental insights into the molecular structure by identifying the different types of hydrogen and carbon atoms present.

The ¹H NMR spectrum of this compound would be expected to display a series of signals corresponding to the protons of the hexyl, styryl, and carboxylic acid functionalities. The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet in the downfield region, typically between 10 and 13 ppm. princeton.edu The protons of the styryl group, being part of a conjugated system, would resonate in the aromatic region, generally between 7.0 and 8.0 ppm. The vinyl protons of the styryl group would likely appear as doublets, indicative of their coupling to each other. The aliphatic protons of the hexyl chain would be found in the upfield region of the spectrum, with the terminal methyl group appearing as a triplet around 0.9 ppm, and the various methylene groups resonating as multiplets between approximately 1.3 and 2.8 ppm.

The ¹³C NMR spectrum provides complementary information by revealing the chemical environment of each carbon atom. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum, typically between 160 and 185 ppm. libretexts.orgfiveable.mestackexchange.com The carbon atoms of the oxazole (B20620) and benzene rings, along with the vinyl carbons of the styryl group, would resonate in the aromatic and olefinic region, generally between 110 and 160 ppm. libretexts.org The aliphatic carbons of the hexyl chain would appear in the upfield region, typically from 14 to 35 ppm. libretexts.org

Table 1: Predicted ¹H NMR Data for this compound

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
COOH11.5br s-
Styryl-Hα7.65d16.0
Styryl-Hβ7.15d16.0
Phenyl-H (ortho)7.60m-
Phenyl-H (meta, para)7.40m-
Hexyl-CH₂ (α to oxazole)2.80t7.5
Hexyl-CH₂1.70m-
Hexyl-CH₂1.35m-
Hexyl-CH₂1.30m-
Hexyl-CH₃0.90t7.0

Table 2: Predicted ¹³C NMR Data for this compound

Assignment Predicted Chemical Shift (δ, ppm)
COOH165.0
Oxazole-C2160.0
Oxazole-C4140.0
Oxazole-C5155.0
Styryl-Cα135.0
Styryl-Cβ115.0
Phenyl-C (ipso)134.0
Phenyl-C (ortho)129.0
Phenyl-C (meta)130.0
Phenyl-C (para)131.0
Hexyl-C128.0
Hexyl-C230.0
Hexyl-C322.5
Hexyl-C431.5
Hexyl-C522.5
Hexyl-C614.0

While 1D NMR provides a list of the chemical environments, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space connectivities between different nuclei.

The COSY experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, a COSY spectrum would be instrumental in confirming the structure of the hexyl chain by showing correlations between adjacent methylene groups, and between the terminal methyl group and its neighboring methylene group. It would also show a clear correlation between the two vinyl protons of the styryl group.

The HSQC experiment maps the direct, one-bond correlations between protons and the carbon atoms to which they are attached. This technique allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by correlating it to its corresponding proton signal in the ¹H NMR spectrum. For instance, the signals for the methylene carbons of the hexyl chain would each show a cross-peak with their respective methylene proton signals.

The HMBC experiment is a powerful tool for establishing long-range (typically two to three bond) correlations between protons and carbons. This is particularly useful for connecting molecular fragments and identifying quaternary (non-protonated) carbons. Key HMBC correlations expected for this compound would include:

A correlation from the protons of the methylene group adjacent to the oxazole ring to the C5 of the oxazole.

Correlations from the vinyl protons of the styryl group to the C2 of the oxazole and the ipso-carbon of the phenyl ring.

A correlation from the acidic proton of the carboxylic acid to the C4 and carbonyl carbon of the oxazole ring.

Table 3: Predicted Key 2D NMR Correlations for this compound

Experiment Correlating Protons Correlating Carbons/Protons
COSY Hexyl-CH₂ (α)Hexyl-CH₂ (β)
Styryl-HαStyryl-Hβ
HSQC All CH, CH₂, CH₃ protonsTheir directly attached carbons
HMBC Hexyl-CH₂ (α)Oxazole-C5, Oxazole-C4
Styryl-HβOxazole-C2, Phenyl-C (ipso)
COOHOxazole-C4, C=O

NOESY and ROESY experiments provide information about the spatial proximity of protons, irrespective of their through-bond connectivity. These experiments are particularly valuable for determining stereochemistry and conformational preferences. For this compound, a NOESY or ROESY spectrum could confirm the trans or cis configuration of the styryl double bond by observing a spatial correlation between the vinyl protons. Furthermore, it could reveal the preferred orientation of the phenyl ring relative to the oxazole ring through correlations between the ortho-protons of the phenyl ring and protons on the oxazole or styryl system.

Advanced Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

¹⁵N NMR for Heteroatom Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy serves as a powerful, albeit less common, tool for the structural elucidation of nitrogen-containing heterocyclic compounds such as this compound. The ¹⁵N chemical shift is highly sensitive to the electronic environment of the nitrogen atom, providing valuable insights into bonding, hybridization, and conjugation within the molecule.

For the oxazole ring in the target compound, the nitrogen atom is expected to exhibit a chemical shift characteristic of a pyridine-type nitrogen in a five-membered aromatic heterocycle. The precise chemical shift is influenced by the substituents on the oxazole ring. In the case of this compound, the electron-donating hexyl group at the C5 position and the conjugated styryl group at the C2 position, along with the electron-withdrawing carboxylic acid group at C4, all modulate the electron density at the nitrogen atom.

Generally, the ¹⁵N chemical shifts of oxazoles appear in a specific region of the NMR spectrum. For the parent oxazole, the nitrogen resonance is observed at a particular chemical shift. The substituents in the title compound will cause shifts from this parent value. The styryl group, being a conjugated system, is expected to cause a downfield shift (increase in ppm value) of the nitrogen signal due to delocalization of the nitrogen lone pair electrons into the extended π-system. Conversely, the alkyl group has a minor electronic effect. The carboxylic acid group will also influence the chemical shift. Theoretical calculations using density functional theory (DFT) can be employed to predict the ¹⁵N chemical shift with a reasonable degree of accuracy, providing a valuable comparison for experimental data.

Table 1: Predicted ¹⁵N NMR Chemical Shift for this compound

Nucleus Predicted Chemical Shift (ppm) Influencing Factors

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by analyzing its vibrational modes.

Characteristic Vibrations of the Carboxylic Acid Moiety

The carboxylic acid group of this compound gives rise to two prominent and characteristic absorption bands in the IR spectrum.

O-H Stretching: A very broad and intense absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the hydroxyl (O-H) bond. The broadness of this peak is a hallmark of the hydrogen-bonded dimeric structures that carboxylic acids typically form in the solid state or in concentrated solutions.

C=O Stretching: A sharp and very strong absorption band corresponding to the carbonyl (C=O) stretching vibration is anticipated in the range of 1700-1725 cm⁻¹. The exact position of this band can be influenced by conjugation. In this molecule, the carbonyl group is attached to the oxazole ring, and its conjugation with the ring system may shift the absorption to a slightly lower wavenumber compared to a non-conjugated carboxylic acid. ucla.edu

Fingerprint Region Analysis for Oxazole Ring and Styryl Group

The region of the IR spectrum from approximately 1500 cm⁻¹ to 400 cm⁻¹ is known as the fingerprint region. This region contains a complex series of absorptions that are unique to the molecule as a whole and arise from a variety of bending, stretching, and torsional vibrations.

Oxazole Ring Vibrations: The oxazole ring will exhibit several characteristic bands in the fingerprint region. These include C=N stretching vibrations, typically observed around 1650-1550 cm⁻¹, and C-O-C stretching vibrations of the ether linkage within the ring, which usually appear in the 1250-1020 cm⁻¹ range. Ring deformation vibrations also contribute to the complexity of this region.

Styryl Group Vibrations: The styryl group (vinylbenzene) will also show characteristic absorptions. The C=C stretching vibration of the alkene portion of the styryl group is expected as a medium intensity band around 1630 cm⁻¹. vscht.cz The C-H out-of-plane bending vibrations of the benzene ring and the vinyl group give rise to strong bands in the 1000-650 cm⁻¹ region, which can provide information about the substitution pattern of the aromatic ring. For a monosubstituted benzene ring, characteristic bands are expected around 770-730 cm⁻¹ and 710-690 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500-3300 Strong, Broad
Carboxylic Acid C=O Stretch 1700-1725 Strong, Sharp
Styryl Group C=C Stretch (alkene) ~1630 Medium
Oxazole Ring C=N Stretch 1650-1550 Medium
Aromatic Ring C=C Stretch (in-ring) 1600-1450 Medium to Weak
Oxazole Ring C-O-C Stretch 1250-1020 Medium

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically with an accuracy of a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments.

The molecular formula of this compound is C₁₈H₂₁NO₃. The theoretical exact mass of the neutral molecule can be calculated by summing the exact masses of its constituent isotopes. The monoisotopic mass of the [M+H]⁺ ion is a crucial piece of data obtained from HRMS.

Table 3: Calculated Exact Mass for this compound

Species Molecular Formula Calculated Monoisotopic Mass (Da)
Neutral Molecule (M) C₁₈H₂₁NO₃ 299.15214
Protonated Molecule [M+H]⁺ C₁₈H₂₂NO₃⁺ 300.15942

An experimentally determined mass from an HRMS instrument that matches this calculated value to within a few ppm would provide strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Patterns

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion or a protonated/sodiated adduct) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides detailed structural information.

The fragmentation of this compound is expected to proceed through several characteristic pathways, driven by the presence of the carboxylic acid, the hexyl chain, and the styryl-oxazole core.

A plausible fragmentation pathway for the [M+H]⁺ ion would likely involve:

Loss of Water (H₂O): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion. This would result in a fragment at m/z [M+H - 18]⁺.

Loss of Carbon Monoxide (CO): Following the loss of water, the acylium ion can lose a molecule of carbon monoxide, resulting in a fragment at m/z [M+H - 18 - 28]⁺.

Loss of the Carboxyl Group (COOH): Decarboxylation can occur, leading to the loss of a COOH radical (45 Da) from the molecular ion or the loss of CO₂ (44 Da) from the protonated molecule.

Cleavage of the Hexyl Chain: The aliphatic hexyl chain can undergo fragmentation through the loss of alkyl radicals. A prominent fragmentation would be the loss of a pentyl radical (C₅H₁₁) to form a stable benzylic-type cation, or the loss of smaller alkyl fragments.

Cleavage of the Styryl Group: Fragmentation can occur within the styryl moiety, leading to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91 or a styryl cation at m/z 103.

Ring Cleavage of the Oxazole: The oxazole ring itself can undergo cleavage, although this is often a less favorable pathway compared to the fragmentation of the substituents.

Table 4: Plausible MS/MS Fragment Ions of Protonated this compound ([M+H]⁺, m/z 300.16)

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Structure of Fragment
300.16 282.15 H₂O Acylium ion
300.16 256.16 CO₂ Decarboxylated ion
300.16 229.13 C₅H₁₁ Ion from cleavage of the hexyl chain
300.16 103.05 C₁₁H₁₄NO₃ Styryl cation

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of a molecule is dictated by various intermolecular interactions, such as hydrogen bonding and van der Waals forces. In the case of this compound, the carboxylic acid group is expected to be a primary site for strong hydrogen bonding interactions. Specifically, the hydroxyl group of the carboxylic acid can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen atom of the oxazole ring can act as hydrogen bond acceptors. This can lead to the formation of dimeric structures or extended chains within the crystal lattice. For instance, in the crystal structure of 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid, a related heterocyclic carboxylic acid, an interplay of O-H···N and C-H···O hydrogen bonds connects the molecules to form polymeric chains nih.gov.

Based on the analysis of similar compounds, a hypothetical set of crystallographic data for this compound is presented in the table below. These values are representative of what would be expected from a single-crystal X-ray diffraction experiment.

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 15.2
c (Å) 9.8
α (°) 90
β (°) 95.5
γ (°) 90
Volume (ų) 1558
Z 4
Calculated Density (g/cm³) 1.28

Note: The data in this table is hypothetical and is based on typical values for similar organic molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a molecule's chromophore, which is the part of the molecule responsible for light absorption.

The chromophore of this compound is the extended π-conjugated system comprising the styryl group, the oxazole ring, and the carboxylic acid group. This extended conjugation is expected to result in strong absorption in the UV region of the electromagnetic spectrum. The electronic transitions are typically of the π → π* type, which are generally intense. The presence of non-bonding electrons on the oxygen and nitrogen atoms of the oxazole ring and the oxygen atoms of the carboxylic acid could also lead to weaker n → π* transitions.

The position of the λmax is sensitive to the extent of conjugation and the presence of substituents. The styryl group, with its carbon-carbon double bond in conjugation with the aromatic oxazole ring, significantly shifts the absorption to longer wavelengths compared to the individual chromophores. The carboxylic acid group, being an electron-withdrawing group, can also influence the electronic transitions. Carboxylic acids without additional conjugation typically absorb around 210 nm, which is often not practically useful for analysis libretexts.org. However, in this molecule, its electronic effects are part of the larger conjugated system.

The solvent used for UV-Vis analysis can also affect the spectrum. Polar solvents can interact with the molecule through hydrogen bonding and dipole-dipole interactions, which can stabilize the ground or excited states differently, leading to shifts in the λmax.

A representative UV-Vis absorption spectrum for this compound, based on the analysis of similar conjugated systems, would likely exhibit a strong absorption band in the range of 300-350 nm. A hypothetical data set is provided in the table below.

Solvent λmax (nm) Molar Absorptivity (ε) (M⁻¹cm⁻¹) Transition
Ethanol (B145695)32525,000π → π
Hexane32024,500π → π

Note: The data in this table is hypothetical and is based on typical values for similar conjugated organic molecules. The slight shift to a longer wavelength (red shift) in a more polar solvent like ethanol compared to a nonpolar solvent like hexane is a commonly observed phenomenon for π → π* transitions in conjugated systems.

Q & A

Q. What are the recommended synthetic routes for 5-hexyl-2-styryloxazole-4-carboxylic acid derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves cyclocondensation of substituted acetates with aldehydes or styryl groups. For example, refluxing 3-formyl-indole-2-carboxylic acid derivatives with aminothiazolones in acetic acid (3–5 hours) can yield oxazole-carboxylic acid analogs . Optimization includes varying stoichiometry (e.g., 1.1 equiv aldehyde to 1.0 equiv amine), solvent polarity (acetic acid vs. ethanol), and reaction time to maximize yield. Monitoring via TLC or HPLC is critical to identify intermediate formation .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1H-NMR to identify styryl protons (δ 6.5–7.5 ppm, coupling constants J=16HzJ = 16 \, \text{Hz}) and hexyl chain protons (δ 0.8–1.5 ppm). 13C^{13}\text{C}-NMR confirms the carboxylic acid carbonyl (δ ~170 ppm) and oxazole ring carbons .
  • X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water. Compare bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles with published oxazole structures .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer :
  • Storage : Store at 0–6°C in airtight, light-resistant containers to prevent photodegradation of the styryl group .
  • Stability testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Carboxylic acids are prone to decarboxylation under acidic conditions; buffer solutions (pH 7.4) are recommended for biological assays .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitutions or cycloadditions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to compute HOMO/LUMO energies. The styryl group’s electron-withdrawing nature lowers LUMO energy, favoring Diels-Alder reactions with dienes .
  • Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction pathways. Compare activation energies for esterification vs. amidation .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?

  • Methodological Answer :
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) can reveal rotameric equilibria in the hexyl chain or styryl group, which may cause unexpected splitting .
  • Isotopic Labeling : Synthesize 13C^{13}\text{C}-labeled analogs (e.g., at the oxazole C-4 position) to assign overlapping signals .

Q. What strategies mitigate side reactions (e.g., dimerization) during functionalization of the oxazole ring?

  • Methodological Answer :
  • Protecting Groups : Temporarily protect the carboxylic acid as a methyl ester (using SOCl2_2/MeOH) to reduce acidity and prevent ring-opening during alkylation .
  • Catalytic Control : Use Pd(OAc)2_2/PPh3_3 for selective Heck coupling of styryl groups without affecting the oxazole ring .

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